(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

Catalog No.
S701064
CAS No.
247129-85-7
M.F
C15H14BrF3O3S2
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoethyl)diphenylsulfonium trifluoromethanesu...

CAS Number

247129-85-7

Product Name

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

IUPAC Name

2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate

Molecular Formula

C15H14BrF3O3S2

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C14H14BrS.CHF3O3S/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-10H,11-12H2;(H,5,6,7)/q+1;/p-1

InChI Key

SAXNFOVPRAUGNK-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is an organosulfonium compound characterized by its unique structure, which includes a diphenylsulfonium group and a bromoethyl substituent. This compound is notable for its potential applications in organic synthesis and material science due to its ability to act as a sulfonium salt, facilitating various chemical transformations. The trifluoromethanesulfonate group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

(2-Bromoethyl)diphenylsulfonium triflate itself is not reported to have a specific mechanism of action in biological systems. Its primary function lies in organic synthesis as a precursor to vinyl sulfones, which can have diverse biological activities depending on the attached functional groups.

(2-Bromoethyl)diphenylsulfonium triflate is classified as a skin and eye irritant []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.

The reactivity of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be attributed to the presence of both the sulfonium ion and the bromoethyl moiety. As a sulfonium salt, it can undergo nucleophilic substitution reactions, where the bromine atom can be displaced by various nucleophiles. This property allows for the formation of new carbon-sulfur bonds, which are essential in the synthesis of complex organic molecules.

In addition, the compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonium group. This allows it to act as an electrophile in reactions involving aromatic compounds, leading to the formation of substituted aromatic derivatives.

The synthesis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate typically involves several steps:

  • Preparation of Diphenylsulfide: This can be achieved through the reaction of sodium sulfide with bromobenzene.
  • Formation of Sulfonium Salt: The diphenylsulfide is then treated with a suitable reagent, such as methyl trifluoromethanesulfonate, to form the corresponding sulfonium salt.
  • Bromination: The introduction of the bromoethyl group can be accomplished through electrophilic bromination using bromoethane under controlled conditions.

These steps may vary depending on specific laboratory conditions and desired yields.

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for creating complex organic molecules through nucleophilic substitution and electrophilic aromatic substitution reactions.
  • Material Science: The compound can be used in developing polymeric materials where controlled cross-linking is required.
  • Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for drug development or as an intermediate in synthesizing pharmaceutical agents.

Interaction studies involving (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate focus on its behavior in biological systems and its reactivity with various nucleophiles. Research typically examines how this compound interacts with enzymes or other biomolecules, assessing its potential effects on metabolic pathways and cellular functions.

Such studies are crucial for understanding the implications of using this compound in therapeutic contexts or as a reagent in biochemical applications.

Several compounds exhibit structural similarities to (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, including:

  • Diphenylsulfide: Lacks the bromoethyl group but shares similar reactivity patterns due to its sulfonium structure.
  • Methyl diphenylsulfide: A methyl-substituted variant that may show different reactivity profiles compared to the bromoethyl compound.
  • Phenyltrimethylammonium salts: These compounds are structurally similar but differ in their quaternary ammonium nature instead of sulfonium.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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